![molecular formula C10H13Cl3Si B8046713 (4-(tert-Butyl)phenyl)trichlorosilane](/img/structure/B8046713.png)
(4-(tert-Butyl)phenyl)trichlorosilane
Overview
Description
(4-(tert-Butyl)phenyl)trichlorosilane is a useful research compound. Its molecular formula is C10H13Cl3Si and its molecular weight is 267.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(tert-Butyl)phenyl)trichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(tert-Butyl)phenyl)trichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis of hydrosilylation of olefins: (4-(tert-Butyl)phenyl)trichlorosilane has been found to react with benzene under certain conditions to give phenyltrichlorosilane, demonstrating its potential use in hydrosilylation reactions (Eaborn, Harrison, & Walton, 1971).
Synthesis of phosphinous chlorides: This compound can be utilized in the synthesis of phosphinous chlorides, with its reaction involving the retention of configuration confirmed by NMR spectroscopy (Keglevich & Quin, 1986).
Synthesis of silanes and siloxanes: It is involved in the reactions with alkali metal phenoxides to yield bis(phenoxy)silanes, which are further processed to form various siloxanes and silanes (Schäfer, Weidenbruch, Pohl, & Saak, 1990).
Synthesis of heptacoordinate trihalogermanes: This compound has been used in the synthesis of trihalogermanes, showing differences in reactions compared to its silane analogues (Iwanaga, Kobayashi, Kawashima, Takagi, & Nagase, 2006).
Formation of monophenyl-functionalized octasilsesquioxanes: It has been used in the selective preparation of monophenyl-functionalized octasilsesquioxanes, highlighting its versatility in silicon chemistry (Liu, Kondo, Takeda, & Unno, 2009).
properties
IUPAC Name |
(4-tert-butylphenyl)-trichlorosilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3Si/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUIWDAQSSNIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-Butyl)phenyl)trichlorosilane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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